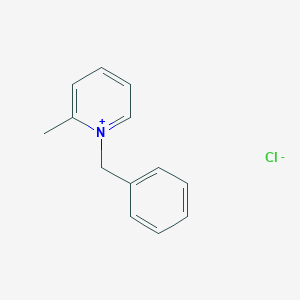

Benzyl-2-methylpyridinium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl-2-methylpyridinium chloride, also known as BMPC, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. BMPC is a cationic surfactant that possesses both hydrophobic and hydrophilic properties, making it an ideal candidate for various applications in the field of chemistry and biology.

Mechanism of Action

Benzyl-2-methylpyridinium chloride acts as a cationic surfactant, which means that it has a positive charge and is attracted to negatively charged surfaces. In micelle formation, this compound aggregates in water to form a spherical structure with the hydrophobic tails facing inward and the hydrophilic heads facing outward. This structure allows hydrophobic molecules to be solubilized in the core of the micelle, while the hydrophilic heads interact with the aqueous environment. In phase transfer catalysis, this compound facilitates the transfer of reactants between different phases by forming a complex with the reactants and transferring them to the desired phase. In emulsion polymerization, this compound stabilizes the emulsion by forming a protective layer around the particles, which prevents them from coagulating.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be noted that this compound is a quaternary ammonium compound, which means that it has the potential to interact with negatively charged biomolecules such as DNA and proteins. Therefore, caution should be exercised when using this compound in biological systems.

Advantages and Limitations for Lab Experiments

Benzyl-2-methylpyridinium chloride has several advantages for lab experiments. It is a versatile surfactant that can be used in a variety of applications, including drug delivery, organic synthesis, and emulsion polymerization. It is also relatively inexpensive and easy to synthesize. However, this compound has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. Additionally, it may interact with negatively charged biomolecules, which can affect the results of experiments.

Future Directions

There are several future directions for the use of Benzyl-2-methylpyridinium chloride in scientific research. One potential application is in the development of drug delivery systems. This compound has been shown to be an effective surfactant for solubilizing hydrophobic drugs, and its low toxicity makes it a promising candidate for drug delivery. Another potential application is in the development of new catalysts for organic synthesis. This compound has been shown to be an effective phase transfer catalyst, and further research could lead to the development of new catalysts with improved properties. Finally, this compound could be used in the development of new materials for emulsion polymerization. Its ability to stabilize emulsions could be used to create new materials with unique properties.

Synthesis Methods

Benzyl-2-methylpyridinium chloride can be synthesized through a series of chemical reactions that involve the reaction of 2-methylpyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid that is soluble in water and other polar solvents. The purity of this compound can be increased through recrystallization and other purification techniques.

Scientific Research Applications

Benzyl-2-methylpyridinium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant in micelle formation, which is important for drug delivery and solubilization of hydrophobic molecules. This compound has also been used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between different phases. Additionally, this compound has been used as a stabilizer in emulsion polymerization, where it prevents the coagulation of particles.

properties

CAS RN |

13686-87-8 |

|---|---|

Molecular Formula |

C13H14ClN |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

1-benzyl-2-methylpyridin-1-ium;chloride |

InChI |

InChI=1S/C13H14N.ClH/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

InChI Key |

ASHVGNGFCXYXBN-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |

Other CAS RN |

13686-87-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)

![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)